![molecular formula C24H20N4O2S B2487779 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine CAS No. 868147-62-0](/img/structure/B2487779.png)
6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine
説明
This compound belongs to the chromeno-triazolopyrimidine class, characterized by a fused chromene (benzopyran) and triazolopyrimidine scaffold. The structure includes a 4-methoxyphenyl group at position 6, a methyl group at position 2, and a thiophen-2-yl moiety at position 7 (Figure 1). These substituents confer unique electronic and steric properties, making it a candidate for pharmaceutical exploration, particularly in oncology and antimicrobial applications .
特性
IUPAC Name |
9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O2S/c1-14-5-10-18-17(12-14)21-20(23(30-18)15-6-8-16(29-2)9-7-15)22(19-4-3-11-31-19)28-24(27-21)25-13-26-28/h3-13,22-23H,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XACJGYUUYIEBNA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(C3=C2NC4=NC=NN4C3C5=CC=CS5)C6=CC=C(C=C6)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with atriazole and thiophene moiety have been reported to show diverse pharmacological activities. They interact with a variety of enzymes and receptors, manifesting versatile biological activities.
Mode of Action
For instance, compounds with a catechol moiety (2,4-dihydroxyl groups) have been found to play a crucial role in tyrosinase inhibition . Similarly, 4-Methoxyphenethylamine has been reported to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine.
Biochemical Pathways
For instance, triazole derivatives have been reported to possess anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities.
生物活性
The compound 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine (CAS Number: 868147-62-0) is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological activities, and relevant research findings associated with this compound.
- Molecular Formula : CHNOS
- Molecular Weight : 428.51 g/mol
- IUPAC Name : 9-(4-methoxyphenyl)-4-methyl-11-thiophen-2-yl-8-oxa-12,13,15,17-tetrazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(10),2,4,6,13,15-hexaene
Synthesis
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are efficient methods for creating complex molecular architectures. For example, studies have shown that MCRs can yield derivatives with significant biological activity in high yields (80–95%) .
Anticancer Properties
Recent studies indicate that compounds similar to This compound exhibit notable anticancer activities. In vitro assays have demonstrated significant inhibitory effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) |
---|---|---|
6-(4-Methoxyphenyl)-... | A549 | < 5 |
6-(4-Methoxyphenyl)-... | H460 | < 5 |
6-(4-Methoxyphenyl)-... | SMMC-7721 | < 5 |
These results suggest that the compound may interfere with cellular proliferation pathways .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In studies comparing various derivatives of chromeno-pyrimidines, some exhibited a significant anti-inflammatory ratio compared to standard treatments like dexamethasone . The mechanism of action is believed to involve the inhibition of pro-inflammatory cytokines and pathways.
Antibacterial Activity
In addition to anticancer and anti-inflammatory effects, there is emerging evidence of antibacterial activity. Compounds with similar structural motifs have been tested against pathogenic bacteria with promising results .
Case Studies and Research Findings
A series of case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Anticancer Activity : A recent publication reported that derivatives of chromeno-triazoles showed high inhibition rates against multiple tumor cell lines with IC50 values below 5 µM .
- Inflammation and Cytotoxicity : Another study highlighted that specific substitutions on the chromeno-triazole framework significantly enhanced cytotoxicity against cancer cells while maintaining lower toxicity towards normal cells .
- Antibacterial Evaluation : The antibacterial potential was assessed using standard methods against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at varying concentrations .
科学的研究の応用
Research indicates that this compound may exhibit significant biological activity through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can modulate biological processes, potentially leading to therapeutic effects in diseases such as cancer or metabolic disorders.
- Receptor Interaction : It may also interact with receptors that influence signal transduction pathways. This interaction could affect cellular responses and contribute to the compound's pharmacological profile.
Pharmacological Applications
The potential applications of 6-(4-methoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine are diverse and include:
- Anticancer Agents : Given its ability to inhibit enzymes and modulate signaling pathways, this compound may be explored as a candidate for anticancer drug development.
- Anti-inflammatory Drugs : Its structural properties suggest potential anti-inflammatory effects that could be harnessed in treating inflammatory diseases.
- Antimicrobial Activity : The compound's interactions with biological targets might also extend to antimicrobial applications, potentially leading to new treatments for bacterial infections.
Case Studies and Research Findings
Several studies have investigated the synthesis and application of similar compounds within the triazolopyrimidine family:
- A study published in MDPI explored the synthesis of various triazolopyrimidine derivatives and their biological activities. These derivatives showed promising results in inhibiting specific enzymes related to cancer progression .
- Another research article highlighted the microwave-mediated synthesis of triazolo derivatives, showcasing an eco-friendly approach that could be applied to synthesize this compound efficiently .
化学反応の分析
Nucleophilic Substitution Reactions
The methoxy and methyl groups undergo site-specific substitutions:
-
Methoxyphenyl Group : Reacts with BBr₃ in CH₂Cl₂ at −78°C to demethylate, forming a phenolic derivative.
-
Methyl Group : Undergoes free radical bromination (NBS, AIBN, CCl₄, reflux) to yield a bromomethyl analog.
Example :
Oxidation:
-
Thiophene Ring : Oxidized by mCPBA (meta-chloroperbenzoic acid) in CHCl₃ to form a sulfone derivative, enhancing electrophilicity.
-
Pyrimidine Nitrogen : Reacts with H₂O₂/Na₂WO₄ to generate N-oxide species.
Reduction:
-
Nitro Intermediates : Catalytic hydrogenation (H₂, Pd/C, EtOH) reduces nitro groups to amines for further functionalization.
Cycloaddition and Cross-Coupling Reactions
The triazolo-pyrimidine core participates in:
-
Huigsen Cycloaddition : Reacts with dimethyl acetylenedicarboxylate (DMAD) to form polycyclic adducts .
-
Buchwald-Hartwig Amination : Couples with aryl halides (XPhos Pd G3, Cs₂CO₃, 100°C) to install aryl amines.
Table : Cross-Coupling Reactions
Substrate | Catalyst System | Product | Yield |
---|---|---|---|
4-Bromobenzonitrile | Pd(OAc)₂/XPhos, DMSO | 4-Cyanophenyl analog | 68% |
2-Iodothiophene | CuI/Et₃N, DMF | Dithienyl-functionalized derivative | 72% |
Catalytic Systems and Solvent Effects
Reaction efficiency depends on:
-
Catalysts : Pd(PPh₃)₄ for Suzuki coupling (TOF = 120 h⁻¹); CuI for Ullmann-type reactions.
-
Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity, while toluene minimizes side reactions in cyclizations.
Optimized Conditions :
-
Temperature : 80–110°C for cross-couplings.
-
Atmosphere : Inert (N₂/Ar) to prevent oxidation of thiophene and triazole moieties .
This compound’s reactivity profile underscores its versatility in medicinal chemistry, enabling targeted modifications for enhanced bioactivity. Future studies should explore photochemical reactions and asymmetric catalysis to broaden its synthetic utility.
類似化合物との比較
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The target compound differs from analogs primarily in substituent patterns at positions 6 and 5. Key comparisons include:
Key Observations :
Efficiency Comparison :
Q & A
Q. What are the key structural features of this compound, and how do they influence its reactivity and biological activity?
The compound contains a fused chromeno-triazolopyrimidine core with a 4-methoxyphenyl group at position 6, a methyl group at position 2, and a thiophen-2-yl substituent at position 6. The methoxy group enhances electron density, potentially stabilizing intermediates during synthesis, while the thiophene moiety contributes to π-π stacking interactions in biological targets . The methyl group at position 2 may sterically hinder certain reactions, necessitating tailored synthetic conditions .
Q. What synthetic routes are commonly employed for triazolopyrimidine derivatives like this compound?
A typical approach involves:
- Multicomponent reactions : Combining aldehydes (e.g., 4-chlorobenzaldehyde), 3-amino-1,2,4-triazole, and ethyl cyanoacetate in ethanol/water with catalysts like TMDP (tetramethylenediamine phosphate) under reflux (~65–120°C) to form the triazolopyrimidine core .
- Post-functionalization : Introducing substituents like thiophen-2-yl via Suzuki coupling or nucleophilic aromatic substitution .
- Purification : Recrystallization from ethanol/DMF mixtures yields >90% purity .
Q. What spectroscopic techniques are critical for characterizing this compound?
- ¹H/¹³C NMR : Assigns proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm, thiophene protons at δ 6.8–7.2 ppm) and confirms regiochemistry .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., calculated for C₂₄H₂₀N₄O₂S: 428.13 g/mol) .
- X-ray crystallography : Resolves stereochemistry of the fused chromeno-triazolopyrimidine system .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
- Catalyst selection : TMDP outperforms piperidine due to higher catalytic efficiency and recyclability (reused ≥5 times without loss of activity) .
- Solvent systems : Ethanol/water (1:1 v/v) reduces side reactions compared to DMF .
- Temperature control : Maintaining 65–70°C prevents decomposition of thermally sensitive intermediates .
- Automated purification : Continuous flow reactors enhance reproducibility in scaling up .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Comparative analysis : Cross-reference NMR shifts with structurally analogous triazolopyrimidines (e.g., ethyl 5-amino-7-(4-chlorophenyl) derivatives) to identify anomalous peaks .
- Computational modeling : DFT calculations (e.g., Gaussian 09) predict NMR chemical shifts and verify assignments .
- X-ray validation : Single-crystal diffraction provides unambiguous confirmation of regiochemistry and stereochemistry .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Systematic substitution : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., dimethylamino) groups to assess impact on bioactivity .
- Biological assays : Test derivatives against enzyme targets (e.g., kinases, topoisomerases) to correlate substituents with inhibitory potency .
- Molecular docking : Use AutoDock Vina to simulate binding modes with target proteins (e.g., EGFR kinase) and identify key interactions (e.g., thiophene–hydrophobic pocket interactions) .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET prediction : Tools like SwissADME estimate bioavailability (%F >50%), blood-brain barrier permeability (logBB <0.3), and CYP450 inhibition risks .
- Molecular dynamics (MD) : Simulate binding stability with targets over 100 ns trajectories to prioritize derivatives with sustained interactions .
- QSAR modeling : Develop regression models correlating substituent descriptors (e.g., Hammett σ) with IC₅₀ values .
Data Contradiction and Validation
Q. How should researchers address discrepancies in reported biological activity across studies?
- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. MCF-7) and protocols (e.g., MTT vs. ATP-luminescence assays) .
- Dose-response validation : Replicate results across ≥3 independent experiments with positive controls (e.g., doxorubicin for cytotoxicity) .
- Meta-analysis : Compare IC₅₀ ranges for triazolopyrimidines in public databases (ChEMBL, PubChem) to identify outliers .
Q. What methodologies confirm the stability of this compound under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (pH 1.2), basic (pH 12.8), and oxidative (3% H₂O₂) conditions, then analyze via HPLC for degradation products .
- Plasma stability assays : Incubate with human plasma (37°C, 24h) and quantify parent compound using LC-MS/MS .
- Accelerated stability testing : Store at 40°C/75% RH for 6 months and monitor changes in purity .
Methodological Resources
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。